Product packaging for KAL-21404358(Cat. No.:)

KAL-21404358

Cat. No.: B1192995
M. Wt: 357.498
InChI Key: WMHDCRWFBUKCAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of KRAS Mutations in Human Cancers

The Kirsten rat sarcoma viral oncogene homologue (KRAS) gene is a member of the RAS family of genes, which play a critical role in regulating cell growth and division. colorectalcancer.org In healthy cells, the KRAS protein acts as a molecular "on/off" switch, cycling between an active state bound to guanosine (B1672433) triphosphate (GTP) and an inactive state bound to guanosine diphosphate (B83284) (GDP) to control cell signaling pathways. mdanderson.org

Mutations in the KRAS gene are among the most common genetic alterations found in human cancers, present in approximately 25% of all tumors. mdanderson.orgnih.gov These mutations are particularly prevalent in some of the most aggressive and difficult-to-treat cancers. nih.gov For instance, KRAS mutations are found in about 85% to 90% of pancreatic ductal adenocarcinoma cases, 40% of colorectal cancers, and 32% of lung cancers. mdanderson.org The most frequent mutations occur at codons 12, 13, and 61. nih.gov Among these, the G12D mutation, where the amino acid glycine (B1666218) at position 12 is replaced by aspartic acid, is one of the most common and is linked to poorer survival outcomes. mdanderson.orgnih.gov The prevalence of specific KRAS mutations often varies by cancer type; the G12D mutation is particularly dominant in pancreatic cancer. nih.gov

The high frequency of KRAS mutations underscores their critical role as a driver of oncogenesis, making the KRAS protein, especially its mutated forms, a highly sought-after target for cancer therapy. nih.govnih.gov

The Constitutively Active State of Oncogenic KRAS G12D

The function of the normal KRAS protein is to act as a regulated switch in cellular signaling. mdanderson.org This regulation is lost when oncogenic mutations occur. The G12D mutation, like other "hotspot" mutations, fundamentally alters the protein's structure and function. nih.gov This specific change interferes with the protein's ability to hydrolyze GTP to GDP, a process that normally turns the signaling switch "off". nih.govrsc.org

As a result, the KRAS G12D mutant protein becomes locked in a persistently active, GTP-bound state. mdanderson.org This "stuck-on" switch leads to the continuous and uncontrolled activation of downstream signaling pathways, such as the RAF-MEK-ERK and PI3K-AKT pathways, which promote relentless cell proliferation, survival, and differentiation. nih.govnih.govresearchgate.net This sustained signaling drives the formation and growth of tumors. mdanderson.org Furthermore, the G12D mutation has been shown to enhance the formation of KRAS dimers and higher-order nanoclusters on the cell membrane, which is believed to be crucial for driving oncogenic signaling. rsc.orgnih.gov

Historical Challenges in Directly Targeting KRAS G12D

For decades, KRAS was considered "undruggable." mdanderson.org This reputation stemmed from several inherent biochemical and structural features of the protein. The KRAS protein has a very smooth surface with shallow pockets, making it difficult for small molecules to bind with high affinity and specificity. nih.govacs.org Additionally, its picomolar affinity for its natural ligand, GTP, makes it exceedingly challenging for competitive inhibitors to be effective. biorxiv.org

The development of inhibitors for the KRAS G12D mutation has been particularly difficult. tandfonline.com Unlike the KRAS G12C mutation, which features a reactive cysteine residue that can be targeted by covalent inhibitors, the G12D mutation lacks such a "hook" for drug binding. acs.org This has necessitated the exploration of non-covalent, allosteric inhibitors that bind to alternative sites on the protein to modulate its function. nih.gov

In recent years, computational and biochemical approaches have led to the discovery of new potential binding sites. One such discovery is the P110 site, a pocket adjacent to the proline-110 residue on the K-Ras G12D protein. nih.govnih.gov Through virtual screening and subsequent biochemical validation, the small molecule KAL-21404358 was identified as a compound that binds to this allosteric site. nih.govresearchgate.netcolumbia.edu This discovery represented a significant step forward, suggesting that the P110 site is a promising pocket for the development of allosteric inhibitors to finally target the challenging KRAS G12D oncoprotein. nih.govacs.org

Interactive Data Tables

Table 1: Prevalence of KRAS Mutations in Major Cancer Types

Cancer Type Prevalence of KRAS Mutations Citation
Pancreatic Ductal Adenocarcinoma ~85-98% mdanderson.orgnih.gov
Colorectal Cancer ~40-52% colorectalcancer.orgnih.gov

Table 2: Research Findings on this compound

Assay Type Finding Binding Affinity (KD) Citation
Virtual Screening Identified this compound as a P110-site-binding compound. - nih.gov
Microscale Thermophoresis (MST) Confirmed binding to K-Ras G12D. 88 µM (GppNHp-bound) nih.govprobechem.com
Microscale Thermophoresis (MST) Confirmed binding to K-Ras G12D. 146 µM (GDP-bound) nih.gov
Thermal Shift Assay (TSA) Binding of this compound stabilizes GDP-bound K-Ras G12D. - nih.gov
Nuclear Magnetic Resonance (NMR) Demonstrated binding to the P110 site and allosteric effects. ~100 µM nih.gov
NanoBiT Split Luciferase Assay Disrupted the K-Ras G12D-B-Raf interaction. - nih.gov

Properties

Molecular Formula

C21H31N3O2

Molecular Weight

357.498

IUPAC Name

2-((3-(2-hydroxyethyl)-4-neopentylpiperazin-1-yl)methyl)quinolin-4-ol

InChI

InChI=1S/C21H31N3O2/c1-21(2,3)15-24-10-9-23(14-17(24)8-11-25)13-16-12-20(26)18-6-4-5-7-19(18)22-16/h4-7,12,17,25H,8-11,13-15H2,1-3H3,(H,22,26)

InChI Key

WMHDCRWFBUKCAO-UHFFFAOYSA-N

SMILES

OC1=CC(CN2CC(CCO)N(CC(C)(C)C)CC2)=NC3=CC=CC=C13

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

KAL-21404358;  KAL 21404358;  KAL21404358

Origin of Product

United States

Computational and Biochemical Discovery of Kal 21404358

Identification of the Allosteric P110 Binding Site on K-RasG12D

The journey to discovering KAL-21404358 began with the identification of a novel, druggable pocket on the surface of the K-RasG12D protein. acs.orgnih.gov Through computational analysis of the protein's structure, researchers identified a putative allosteric binding site. acs.orgnih.gov This site, located in the allosteric lobe between the C-terminus of helix α3, the L7 loop, and the C-terminus of helix α5, was named the "P110 site" due to its close proximity to the proline-110 residue. acs.orgnih.govnih.gov

The identification of this pocket was significant because it offered a new strategy for targeting K-Ras, moving beyond the challenging active site. acs.orgnih.gov Allosteric sites allow for the modulation of a protein's function without directly competing with the natural substrate, in this case, GTP. frontiermeds.com The P110 site presented a unique opportunity to develop small molecules that could bind to K-RasG12D and alter its conformation, thereby inhibiting its oncogenic signaling. acs.orgnih.gov This discovery laid the crucial groundwork for the subsequent search for a compound that could bind to this novel site. acs.orgnih.gov

Virtual Screening Methodologies for Initial Compound Identification

With the P110 site identified, the next step was to find a molecule that could bind to it. Researchers employed virtual screening, a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govmdpi.com This approach allowed for the rapid and cost-effective screening of a vast chemical space to pinpoint promising candidates for further investigation. nih.gov

A multi-tiered screening process was utilized to identify potential ligands for the P110 pocket. nih.gov This hierarchical approach started with a broad computational search, progressively narrowing down the candidates through more rigorous computational and, eventually, biochemical assays. nih.gov The initial virtual screening identified a number of compounds with the potential to bind to the P110 site. nih.gov Among these initial "hits," this compound emerged as a promising candidate for further biochemical validation. nih.gov

Biochemical Validation of this compound as a K-RasG12D Ligand

Following its identification through virtual screening, this compound underwent a series of rigorous biochemical and biophysical assays to confirm its binding to K-RasG12D and to characterize the nature of this interaction. acs.orgnih.gov These experiments provided concrete evidence that this compound is a bona fide ligand of the P110 site. acs.orgnih.gov

Several techniques were employed to validate the binding of this compound to K-RasG12D. acs.orgnih.gov Microscale thermophoresis (MST) was used to quantify the binding affinity, revealing that this compound binds to both the active (GppNHp-bound) and inactive (GDP-bound) forms of K-RasG12D. nih.gov The binding affinity (KD) was determined to be approximately 88 μM for the GppNHp-bound state and 146 μM for the GDP-bound state, indicating a slight preference for the active conformation. nih.gov

A thermal shift assay (TSA) further confirmed the interaction, showing that this compound stabilized the GDP-bound K-RasG12D protein, increasing its melting temperature by 2.1°C. nih.gov This stabilization of the inactive state is a key mechanism for inhibiting Ras activation. nih.gov Nuclear magnetic resonance (NMR) spectroscopy provided more detailed insights into the binding mode. nih.gov Line broadening experiments in ¹H NMR spectra indicated which parts of the this compound molecule were interacting with the protein. nih.gov Furthermore, Heteronuclear Single Quantum Coherence (HSQC) NMR experiments confirmed that the binding of this compound to the P110 site induced allosteric effects on the critical Switch I and Switch II regions of K-RasG12D. nih.gov

Crucially, experiments with K-RasG12D mutants in the P110 site showed no binding of this compound, providing strong evidence that the compound specifically targets this pocket. acs.org Functionally, this binding was shown to impair the interaction between K-RasG12D and its downstream effector, B-Raf, thereby disrupting the oncogenic RAF-MEK-ERK and PI3K-AKT signaling pathways. acs.orgtargetmol.com

Binding Affinity of this compound to K-RasG12D

K-RasG12D State Binding Affinity (KD) Method
GppNHp-bound (Active) 88 μM Microscale Thermophoresis (MST)
GDP-bound (Inactive) 146 μM Microscale Thermophoresis (MST)

Biochemical Validation Assays for this compound

Assay Observation Implication
Thermal Shift Assay (TSA) 2.1°C increase in melting temperature of GDP-bound K-RasG12D Stabilization of the inactive state of the protein
Nuclear Magnetic Resonance (NMR) Line broadening and chemical shifts in spectra Confirmed direct binding and identified interacting surfaces
NanoBiT Split Luciferase Assay Disruption of K-RasG12D-B-Raf interaction Impairment of downstream signaling

Molecular Mechanism of Allosteric Inhibition by Kal 21404358

Binding Characteristics of KAL-21404358 to K-RasG12D

This compound binds to a computationally identified allosteric site on K-RasG12D, termed the P110 site, which is located adjacent to the proline-110 residue. nih.govresearchgate.netacs.org The binding to this site has been confirmed through multiple biophysical techniques, including microscale thermophoresis (MST), thermal shift assays (TSA), and nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov The interaction is characterized by specific affinities for the different nucleotide-bound states of the protein and results in the stabilization of a non-functional conformation. nih.govresearchgate.net

Biochemical assays have demonstrated that this compound exhibits a differential binding affinity for the two nucleotide-bound states of K-RasG12D. nih.gov Microscale thermophoresis measurements indicate that the compound has a slight preference for the active, GTP-bound form over the inactive, GDP-bound form. nih.gov The dissociation constant (Kd) for the GppNHp-bound (a non-hydrolyzable GTP analog) K-RasG12D was measured at 88 μM, whereas the Kd for the GDP-bound state was 146 μM. nih.gov This suggests a roughly twofold higher affinity for the active state. nih.gov

Table 1: Binding Affinity of this compound for K-RasG12D States

K-RasG12D State Ligand Dissociation Constant (Kd) Assay Method
GTP-bound (GppNHp) This compound 88 μM Microscale Thermophoresis (MST)

Data sourced from Feng, H., et al. (2021). nih.gov

The binding of this compound to the P110 site allosterically influences the conformation of critical regions of the K-RasG12D protein. nih.gov Specifically, NMR spectroscopy revealed that the compound's binding induces conformational changes in the Switch I (residues 30-40) and Switch II (residues 60-76) regions. nih.gov These regions are crucial for interactions with downstream effector proteins. nih.gov

Furthermore, thermal shift assays showed that this compound increases the melting temperature of GDP-bound K-RasG12D by 2.1°C, indicating that the compound stabilizes this inactive conformation against thermal denaturation. nih.gov Researchers hypothesize that while this compound can bind to the active GTP-bound state, it may preferentially bind to "state 1," a sub-conformation of GTP-K-RasG12D that has a lower affinity for effectors. nih.gov This binding would shift the conformational equilibrium away from the fully active, effector-binding "state 2," effectively trapping the protein in a functionally inactive state. nih.govresearchgate.net

Differential Affinity for GDP-bound and GTP-bound K-RasG12D States

Disruption of Effector Protein Interactions

By binding to the allosteric P110 site and altering the conformation of the Switch I and II regions, this compound effectively prevents K-RasG12D from engaging with its downstream effector proteins. nih.govresearchgate.netnih.gov This blockade of protein-protein interactions is a key component of its inhibitory mechanism. nih.govmdpi.com

A critical downstream effector of Ras signaling is the B-Raf kinase. researchgate.net The interaction between Ras and Raf proteins is the first step in activating the canonical MAPK signaling cascade. researchgate.net Experimental data from a NanoBiT split luciferase assay demonstrated that this compound disrupts the interaction between K-RasG12D and B-Raf. nih.gov In this assay, a reduction in luminescence signal in the presence of the compound indicated a significant impairment of the K-RasG12D–B-Raf protein complex formation. nih.gov

Downstream Signaling Pathway Modulation

The ultimate consequence of this compound's molecular actions—stabilizing an inactive conformation and blocking effector binding—is the attenuation of the downstream signaling pathways that are aberrantly activated by the K-RasG12D mutation. nih.govresearchgate.netnih.gov

The RAF-MEK-ERK pathway (also known as the MAPK pathway) is a primary signaling cascade regulated by Ras proteins. researchgate.net By disrupting the initial K-RasG12D-B-Raf interaction, this compound causes a downstream blockade of this entire cascade. nih.govresearchgate.netnih.gov Cellular assays have confirmed this effect, showing that treatment of cells with this compound leads to a detectable decrease in the levels of phosphorylated Erk (p-Erk), the final kinase in the cascade. nih.gov This inhibition of Erk phosphorylation serves as a direct biomarker for the successful upstream inhibition of Ras activity by this compound. nih.gov

Table 2: Summary of Experimental Findings for this compound Mechanism

Experimental Finding Technique Used Significance Reference
Binds to P110 allosteric site MST, TSA, NMR Spectroscopy Confirms direct, allosteric binding to K-RasG12D nih.govnih.gov
Stabilizes inactive GDP-bound state Thermal Shift Assay (TSA) Demonstrates stabilization of a non-functional protein conformation nih.govresearchgate.net
Disrupts K-RasG12D-B-Raf interaction NanoBiT Split Luciferase Assay Shows impairment of a key protein-protein interaction for signaling nih.gov

Inhibition of PI3K-AKT Signaling Pathway

The compound this compound has been identified as an allosteric inhibitor that disrupts the oncogenic activity of K-RasG12D, a frequently mutated protein in various cancers. nih.govacs.orgnih.gov This inhibition extends to the downstream PI3K-AKT signaling pathway, a critical cascade for cell proliferation, survival, and growth. nih.govresearchgate.netresearchgate.net

This compound binds to a specific allosteric site on the K-RasG12D protein, referred to as the P110 site, which is adjacent to proline-110. nih.govacs.orgnih.gov This binding event impairs the interaction between K-RasG12D and its effector proteins, including those that activate the PI3K-AKT pathway. nih.govresearchgate.net Research has demonstrated that treatment of cells with this compound leads to a reduction in the levels of phosphorylated Akt (p-Akt), a key indicator of the pathway's activation state. nih.gov

The mechanism of inhibition involves this compound disrupting the function of activated K-Ras, which is responsible for stimulating phosphoinositide 3-kinase (PI3K). researchgate.netmdpi.com Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). mdpi.com This, in turn, leads to the recruitment and activation of Akt. mdpi.com By interfering with the initial K-Ras-mediated activation of this pathway, this compound effectively dampens the entire downstream signaling cascade. nih.govresearchgate.net

Although the binding affinity of this compound to K-RasG12D is described as moderate, it is sufficient to disrupt the K-Ras-B-Raf interaction and consequently affect the PI3K-AKT pathway, particularly at higher concentrations. nih.gov The inhibitory effect, while present, has been noted as not being exceptionally strong, suggesting that further optimization of the compound could lead to more potent inhibition of K-RasG12D and its downstream signaling. nih.gov

Detailed Research Findings

Biochemical assays have been instrumental in elucidating the inhibitory effects of this compound. Western blot analyses have shown a discernible decrease in the levels of phosphorylated Akt in cells treated with the compound. nih.gov This reduction in p-Akt serves as direct evidence of the compound's ability to suppress the PI3K-AKT signaling pathway. nih.gov

The following table summarizes the key findings related to the inhibition of the PI3K-AKT signaling pathway by this compound:

FindingMethod(s) of DetectionOutcomeReference(s)
Binding to K-RasG12D Microscale thermophoresis (MST), Thermal shift assay (TSA), Nuclear magnetic resonance (NMR) spectroscopyConfirmed binding to the P110 site of K-RasG12D. nih.govacs.orgnih.gov
Disruption of Protein-Protein Interaction NanoBiT split luciferase assayImpaired the interaction between K-RasG12D and B-Raf. nih.gov
Inhibition of Downstream Signaling Western BlotReduced levels of phosphorylated Akt (p-Akt). nih.gov

It is important to note that while this compound disrupts the PI3K-AKT pathway, it also simultaneously impairs the RAF-MEK-ERK signaling pathway, another major downstream effector of Ras proteins. nih.govacs.orgresearchgate.net This dual inhibition highlights the compound's potential as a tool for studying and potentially targeting K-Ras-driven cancers.

Structural and Biophysical Elucidation of Kal 21404358 Interaction with K Rasg12d

Application of Microscale Thermophoresis (MST) in Binding Assessment

Microscale Thermophoresis (MST) was a key initial method used to quantitatively assess the binding of KAL-21404358 to K-RasG12D. nih.govsquarespace.comresearchgate.net This technique measures the motion of molecules in a microscopic temperature gradient, which is altered upon ligand binding.

The MST assays revealed that this compound binds to both the active, GppNHp-bound (a non-hydrolyzable GTP analog) and the inactive, GDP-bound forms of K-RasG12D. nih.gov A notable finding was the compound's slight preferential affinity for the active state of the protein. nih.gov The dissociation constant (KD) for the interaction with GppNHp-bound K-RasG12D was determined to be 88 μM. nih.govdcchemicals.comdcchemicals.com In contrast, the binding to the GDP-bound form was weaker, with a KD of 146 ± 2 μM. nih.gov This suggests that this compound may preferentially recognize and bind to the conformationally distinct active state of the K-RasG12D oncoprotein. nih.gov

MST Binding Affinity of this compound to K-RasG12D
K-RasG12D StateDissociation Constant (KD)Reference
GppNHp-bound (Active)88 μM nih.govdcchemicals.comdcchemicals.com
GDP-bound (Inactive)146 ± 2 μM nih.gov

Thermal Shift Assay (TSA) for Conformational Stability Analysis

To complement the MST binding data, Thermal Shift Assays (TSA), also known as differential scanning fluorimetry, were conducted to evaluate the effect of this compound on the conformational stability of K-RasG12D. nih.govsquarespace.comresearchgate.net This assay monitors the thermal unfolding of a protein, where the binding of a ligand typically increases the melting temperature (Tm).

The TSA experiments demonstrated that this compound binding leads to a significant stabilization of the GDP-bound K-RasG12D protein. nih.gov A melting temperature shift (ΔTm) of 2.1°C was observed, confirming a direct interaction that enhances the protein's stability against thermal denaturation. nih.gov This stabilization of the inactive state could potentially inhibit the nucleotide exchange process required for Ras activation. nih.govresearchgate.net Interestingly, the binding of this compound to the active GppNHp-bound K-RasG12D did not result in a detectable temperature shift in the TSA experiments. nih.gov

Thermal Shift Assay Results for this compound with K-RasG12D
K-RasG12D StateMelting Temperature Shift (ΔTm)InferenceReference
GDP-bound (Inactive)+2.1°CStabilization upon binding nih.gov
GppNHp-bound (Active)No significant shiftNo detectable thermal stabilization nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Allosteric Effects

Nuclear Magnetic Resonance (NMR) spectroscopy provided high-resolution insights into the binding event and its allosteric consequences on the K-RasG12D protein structure and dynamics. nih.govresearchgate.netacs.orgnih.gov

Ligand-observed NMR experiments, specifically line broadening assays, were used to confirm the direct binding of this compound to K-RasG12D. nih.gov In these experiments, the signals corresponding to the protons of the quinolinol and piperazinyl groups of this compound were observed to broaden upon increasing the concentration of the K-RasG12D protein. nih.gov This peak broadening is a direct consequence of the compound binding to the much larger protein, confirming the interaction site involves these chemical moieties. nih.gov

To map the effects of binding onto the protein itself, 1H-15N Heteronuclear Single Quantum Coherence (HSQC) NMR experiments were performed. nih.gov These experiments monitor the chemical environment of each amino acid residue in the protein. Upon addition of this compound, significant chemical shift perturbations were observed, indicating conformational changes across the protein structure. nih.gov

The HSQC NMR data revealed that the binding of this compound to a site near proline-110 (the P110 site) induces allosteric conformational changes in functionally critical regions of K-Ras, namely the Switch I and Switch II regions. nih.govresearchgate.net These regions are essential for binding to downstream effector proteins like B-Raf. nih.gov

Significant chemical shift changes were identified for specific residues within both Switch I (including Asp33, Thr35, and Ser39) and Switch II (including Leu56, Gly60, Met-67, Thr-74 and Gly75). nih.govresearchgate.net These perturbations were observed when the compound was added to both GDP-bound and GppNHp-bound forms of K-RasG12D, providing direct evidence that binding at the P110 site allosterically modulates the conformation and dynamics of the distal Switch regions. nih.gov

Residues in K-RasG12D Showing Conformational Changes upon this compound Binding (HSQC NMR)
RegionAffected ResiduesReference
Switch IAsp33, Thr35, Ser39 nih.govresearchgate.net
Switch IILeu56, Gly60, Met-67, Thr-74, Gly75 nih.govresearchgate.net

Line Broadening and HSQC NMR for Ligand Binding and Conformational Changes

NanoBiT Split Luciferase Assay for Protein-Protein Interaction Disruption

To assess the functional consequence of the allosteric modulation observed by NMR, a NanoBiT split-luciferase assay was employed. nih.govdcchemicals.com This cellular assay measures the proximity of two proteins of interest, in this case, K-RasG12D and its effector protein B-Raf. nih.gov The K-RasG12D protein was fused to the SmBiT subunit of the luciferase, while B-Raf was fused to the LgBiT subunit. nih.gov A luminescent signal is produced only when K-RasG12D and B-Raf interact, bringing the two luciferase subunits together. nih.gov

The results of the NanoBiT assay demonstrated that this compound effectively disrupts the interaction between K-RasG12D and B-Raf in cells. nih.govdcchemicals.comdcchemicals.comprobechem.com This finding is consistent with the hypothesis that the allosteric changes induced in the Switch regions upon compound binding impair the ability of K-RasG12D to engage with its downstream effectors. nih.gov The study also included controls to ensure the observed effect was not due to non-specific inhibition or cellular toxicity. nih.gov

Computational Modeling and Molecular Dynamics Simulations of this compound Binding

Computational methods were instrumental in the initial discovery and subsequent characterization of the this compound binding site. nih.govresearchgate.netnih.gov Computational analysis of the K-RasG12D protein structure first identified a potential allosteric small molecule binding pocket located adjacent to the residue Proline-110, which was consequently named the P110 site. nih.govacs.orgnih.gov

Molecular dynamics (MD) simulations, run for 200 nanoseconds, were used to explore the conformational landscape of K-RasG12D. nih.gov These simulations revealed that the P110 pocket is a persistent feature and can become even more accessible as the protein undergoes natural dynamic motions. nih.gov One specific conformational cluster generated from the MD simulation showed a particularly favorable pocket for ligand binding. nih.gov Docking simulations predicted a binding pose for this compound within this P110 site, which was later validated by the NMR line broadening experiments showing that the quinolinol and piperazinyl groups were key to the interaction. nih.gov These computational approaches not only guided the discovery of the compound but also provided a structural model for its allosteric mechanism of action. nih.govacs.orgresearchgate.net

Structure Activity Relationship Sar and Analog Development of Kal 21404358 Scaffold

Design and Synthesis of KAL-21404358 Analogues

A primary focus of the analog design was the neopentyl group. nih.gov Computational modeling suggested that this part of the molecule did not engage with the P110 binding pocket on K-RasG12D. nih.gov Furthermore, the hydrophobic nature of the neopentyl moiety was identified as a likely contributor to the compound's poor aqueous solubility. nih.gov Consequently, researchers hypothesized that replacing this group could lead to analogs with improved physicochemical properties without compromising binding. nih.gov The synthesis of these new compounds based on the this compound scaffold was undertaken to produce derivatives with potentially more potent binding and greater solubility in water. acs.orgresearchgate.netnih.gov

Optimization for Enhanced Binding Potency

A key objective in the development of the this compound scaffold was to increase its binding affinity for K-RasG12D. nih.govresearchgate.net The parent compound, this compound, exhibited moderate binding, with a dissociation constant (KD) of approximately 100 µM. nih.govresearchgate.net Microscale thermophoresis (MST) assays determined the KD to be 88 µM for the GppNHp-bound (active) state of K-RasG12D and 146 µM for the GDP-bound (inactive) state, indicating a slight preference for the active conformation. nih.gov

To enhance this affinity, researchers introduced specific structural modifications. nih.gov One notable optimization was the addition of a carbonyl group to the bridge portion of the scaffold. nih.gov This modification was designed to create new hydrogen bonding opportunities with the target protein and simultaneously increase the hydrophilicity of the compound. nih.gov MST assays confirmed that this change resulted in analogs with improved binding affinities. nih.gov However, despite the enhanced binding, these new analogs did not show an improved ability to disrupt the crucial interaction between K-Ras and its effector protein B-Raf. nih.gov This finding suggests that while binding affinity to the P110 site was increased, this did not directly translate to a greater functional inhibition of downstream signaling pathways, indicating that further structural and biological studies are required. nih.gov

Binding Affinity of this compound with K-RasG12D
CompoundK-RasG12D StateBinding Affinity (KD) by MSTReference
This compoundGppNHp-bound (Active)88 µM nih.gov
This compoundGDP-bound (Inactive)146 µM nih.gov

Considerations for Aqueous Solubility Improvement in Analogues

A significant limitation of the initial hit, this compound, was its low aqueous solubility, which could hinder further development and experimental validation. nih.gov Attempts to obtain a co-crystal structure of the compound with K-RasG12D were unsuccessful, a failure attributed in part to this poor solubility. nih.gov Therefore, a critical goal of the analog development program was to synthesize new compounds with greater solubility. nih.govacs.orgresearchgate.net

Summary of Structure-Activity Relationship (SAR) for this compound Analogues
Structural ModificationRationaleEffect on Binding PotencyEffect on Aqueous SolubilityReference
Addition of a carbonyl group to the bridgeForm new hydrogen bonds and increase hydrophilicity.Enhanced binding affinity (per MST assay).Presumed increase in hydrophilicity. nih.gov
Replacement of the neopentyl groupGroup is hydrophobic and does not interact with the binding pocket.Intended to maintain or improve potency by focusing on other interactions.Hypothesized to improve solubility by removing a hydrophobic group. nih.gov

Specificity and Selectivity Profile of Kal 21404358

Selectivity Against Wild-Type KRAS and Other RAS Family Members

KAL-21404358 was discovered to bind to a novel allosteric pocket adjacent to the proline-110 residue, termed the P110 site. researchgate.netnih.govresearchgate.net This site is a polar pocket located on the allosteric lobe of the KRAS protein. portlandpress.com The compound's interaction with this site leads to conformational changes in the critical Switch I and Switch II regions of KRAS, which are essential for downstream signaling. nih.gov This allosteric modulation impairs the interaction between KRAS G12D and its effector proteins like B-Raf, subsequently disrupting key signaling pathways such as the RAF-MEK-ERK and PI3K-AKT pathways. researchgate.netnih.gov

Biochemical assays, including microscale thermophoresis (MST) and thermal shift assays (TSA), have been used to characterize the binding of this compound. researchgate.netnih.gov These studies revealed a moderate binding affinity, with a dissociation constant (KD) in the micromolar range. researchgate.net Specifically, the KD for the active, GppNHp-bound K-RasG12D was measured at 88 μM, while the affinity for the inactive, GDP-bound K-RasG12D was slightly lower, with a KD of 146 μM. nih.gov

Parameter This compound Binding to K-RasG12D Reference
Binding Site Allosteric P110 Site researchgate.netnih.gov
Binding Affinity (KD) vs. GppNHp-bound K-RasG12D 88 μM nih.gov
Binding Affinity (KD) vs. GDP-bound K-RasG12D 146 μM nih.gov
Mechanism Allosteric inhibition, disrupts K-Ras-B-Raf interaction researchgate.netnih.gov

The selectivity of this compound for KRAS over other RAS family members, such as HRAS and NRAS, is attributed to the nature of its binding site. researchgate.netportlandpress.com The P110 pocket is reportedly less prevalent in HRAS and NRAS, providing a structural basis for KRAS-specific inhibition. researchgate.netportlandpress.com This structural difference is crucial for developing inhibitors that can selectively target the KRAS isoform without affecting the function of other related proteins that are vital for normal cell processes.

Furthermore, experiments have demonstrated the specificity of the binding interaction. researchgate.netnih.gov this compound did not bind to four different mutants created within the P110 site, which supports the hypothesis that its activity is mediated specifically through this pocket. researchgate.netnih.gov While detailed quantitative data on its binding affinity to K-RasWT and other RAS family members like H-Ras, Rap1a, R-Ras, and R-Ras2 is limited in publicly available research, the compound is described as having differential selectivity for K-RasG12D compared to other RAS family member proteins. nih.gov This selectivity is a key feature, aiming to minimize off-target effects.

Comparative Analysis with Other KRAS G12D Inhibitors

The challenge of targeting the KRAS G12D mutation has led to the development of several inhibitors with distinct mechanisms. Unlike the G12C mutation, the G12D variant lacks a reactive cysteine residue, precluding the covalent binding strategy that has proven successful for G12C inhibitors. nih.gov Therefore, G12D inhibitors like this compound are non-covalent.

A prominent example of a newer, non-covalent KRAS G12D inhibitor is MRTX1133 . Developed through extensive structure-based design, MRTX1133 binds with very high affinity (picomolar) and potency (nanomolar) to the switch-II pocket of KRAS G12D. aacrjournals.orgacs.orgnih.gov This is a significant improvement compared to the micromolar affinity of the earlier compound, this compound. researchgate.netacs.org MRTX1133 has demonstrated potent and selective inhibition of KRAS G12D signaling and has shown robust anti-tumor activity in preclinical models. aacrjournals.orgnih.gov

Other strategies include inhibitors like TH-Z835 , which are designed to form a salt bridge with the aspartate residue at position 12 (Asp12) of the mutant protein. biorxiv.orgresearchgate.net These inhibitors also bind to an allosteric pocket under the switch-II region and have shown selectivity for KRAS G12D, with the ability to disrupt downstream signaling. biorxiv.orgresearchgate.net Cyclic peptides such as KD2 represent another approach, designed to selectively bind the active, GTP-bound state of K-Ras(G12D) and block its interaction with effectors like Raf. acs.org

Inhibitor Target Binding Site Affinity Mechanism Reference
This compound KRAS G12DAllosteric P110 SiteMicromolar (µM)Non-covalent, allosteric inhibition researchgate.netnih.govportlandpress.com
MRTX1133 KRAS G12DSwitch-II PocketPicomolar (pM)Non-covalent, potent and selective aacrjournals.orgacs.orgnih.gov
TH-Z835 KRAS G12DSwitch-II PocketMicromolar (µM)Non-covalent, forms salt bridge with Asp12 biorxiv.orgresearchgate.net
Cyclic Peptides (e.g., KD2) KRAS G12DSwitch-I/II GrooveMicromolar (µM)Non-covalent, GTP-state selective acs.org

Contrasting Mechanism with Covalent KRAS G12C Inhibitors

The mechanism of this compound stands in stark contrast to that of covalent inhibitors developed for the KRAS G12C mutation, such as sotorasib (AMG 510) and adagrasib (MRTX849) . researchgate.netnih.gov This fundamental difference arises from the distinct amino acid substitutions in the mutants.

Covalent KRAS G12C inhibitors are designed to exploit the unique nucleophilic cysteine residue present in the G12C mutant. researchgate.netnih.gov These drugs form an irreversible covalent bond with this cysteine, permanently locking the KRAS G12C protein in its inactive, GDP-bound state. nih.govresearchgate.net By trapping the protein in this "off" state, they prevent it from cycling to the active GTP-bound form, thereby shutting down downstream oncogenic signaling. researchgate.netnih.gov Their efficacy is highly dependent on this specific covalent interaction.

In contrast, this compound is a non-covalent, reversible, allosteric inhibitor . researchgate.netnih.gov Its mechanism does not rely on forming a permanent bond. Instead, it binds to the distinct P110 site, which is distant from the mutation site and the nucleotide-binding pocket. researchgate.netportlandpress.com This binding allosterically induces a conformational change that disrupts protein-protein interactions. nih.gov Furthermore, unlike G12C inhibitors that exclusively target the GDP-bound state, this compound can bind to both the inactive (GDP-bound) and active (GTP-bound) forms of KRAS G12D, although it shows a slight preference for the active state. nih.gov This ability to engage both states represents a different therapeutic strategy, aiming to destabilize the active conformation and stabilize the inactive one. nih.gov

Feature This compound (G12D Inhibitor) Covalent G12C Inhibitors (e.g., Sotorasib, Adagrasib) Reference
Binding Type Non-covalent, reversibleCovalent, irreversible researchgate.netresearchgate.netnih.gov
Target Site Allosteric P110 pocketSwitch-II pocket, targeting Cysteine-12 researchgate.netresearchgate.netnih.gov
Targeted State Both GDP-bound (inactive) and GTP-bound (active) statesExclusively GDP-bound (inactive) state nih.govresearchgate.netnih.gov
Mechanism Allosteric modulation of Switch I/II regions, disrupting effector bindingTraps KRAS G12C in an inactive conformation nih.govresearchgate.netnih.gov

Broader Implications for Allosteric Modulator Discovery in Oncology

Advancing the Concept of Allosteric Druggability for Challenging Targets

For decades, the KRAS oncoprotein was deemed "undruggable" due to the smooth, shallow nature of its surface, which lacked deep, hydrophobic pockets suitable for high-affinity small molecule binding. nih.gov Furthermore, its primary function is mediated through protein-protein interactions over large surface areas, and its nucleotide-binding pocket binds GTP/GDP with picomolar affinity, making competitive inhibition exceedingly difficult. nih.govresearchgate.net The emergence of allosteric inhibitors has fundamentally challenged this long-held dogma.

The identification of a novel, druggable allosteric site on KRAS-G12D, termed the P110 site due to its proximity to proline-110, is a landmark achievement. researchgate.netnih.gov This site is located in the allosteric lobe of the protein, distant from the primary functional regions like the switch I and switch II domains. nih.gov The discovery of KAL-21404358, a compound that binds to this P110 site, provides concrete proof-of-concept that targeting such allosteric pockets is a viable strategy for modulating the activity of even the most challenging oncogenic drivers. researchgate.netnih.govjetir.org

Binding of this compound to the P110 site induces conformational changes in the distant switch I and switch II regions, which are critical for effector protein interaction and downstream signaling. nih.govjetir.org This demonstrates that allosteric modulation can effectively control a protein's function without directly competing at the active site. The P110 site is located between helix α5 and loop 7 and is considered a polar pocket. portlandpress.com The success with this compound expands the repertoire of known targetable sites on KRAS, which now include several pockets (P1-P4) identified through computational methods. portlandpress.com This work underscores a paradigm shift, suggesting that many proteins previously considered intractable may possess cryptic or allosteric pockets that can be exploited for therapeutic intervention, thereby advancing the concept of allosteric druggability for a new class of challenging targets in oncology. jetir.org

Methodological Contributions to High-Throughput Screening and Lead Optimization

The discovery of this compound was not the result of a single method but rather a multi-faceted approach that provides a valuable blueprint for future drug discovery campaigns against difficult targets. The process began with sophisticated computational analyses to identify the P110 binding pocket on the K-RasG12D protein structure. nih.govresearchgate.net This initial in-silico work was crucial for pinpointing a "hot spot" with the potential to bind small organic molecules. nih.gov

Following the computational identification of the pocket, a large-scale virtual high-throughput screening was performed. Researchers utilized the Glide docking algorithm to screen approximately 3.5 million compounds from a chemical library, seeking molecules with a high predicted binding affinity for the P110 site. nih.gov This computational filtering narrowed the field to a manageable number of candidates for experimental validation.

For the subsequent experimental screening and validation, a tiered approach was used:

First-Line Screening: Microscale thermophoresis (MST) and thermal shift assays (TSA) were employed as initial, rapid methods to confirm physical binding of the hit compounds to the KRAS protein. nih.gov

Secondary Validation: Nuclear magnetic resonance (NMR) spectroscopy, including line broadening and HSQC NMR, was used to confirm the binding interaction and to map the binding site, providing evidence that the compounds were indeed engaging the intended P110 pocket and inducing allosteric effects. nih.govresearchgate.net

This integrated strategy, combining computational prediction with targeted, multi-tiered biochemical and biophysical validation, represents a significant methodological contribution. It demonstrates an efficient pathway to move from a computationally predicted cryptic pocket to a validated hit compound. nih.gov Furthermore, the research included initial lead optimization efforts, where analogs of the this compound scaffold were synthesized to improve properties like binding affinity and aqueous solubility. researchgate.netnih.gov While these initial efforts improved binding, they did not enhance the functional disruption of the K-Ras-B-Raf interaction, highlighting the complexities of translating improved affinity into enhanced biological function and the need for further structural biology studies. nih.gov

Table 1: Biochemical and Biophysical Data for this compound
AssayTarget Protein StateResultIndication
Microscale Thermophoresis (MST)GppNHp-bound K-RasG12DKD of 88 µMBinding affinity to the active GTP-bound form. nih.gov
Microscale Thermophoresis (MST)GDP-bound K-RasG12DKD of 146 µMBinding affinity to the inactive GDP-bound form. nih.gov
Thermal Shift Assay (TSA)GDP-bound K-RasG12D2.1°C melting temperature shiftStabilization of the inactive protein conformation. nih.gov
HSQC NMRGppNHp- & GDP-bound K-RasG12DConformational changes in switch I & IIAllosteric effect on protein conformation. nih.gov

Potential for Novel Therapeutic Strategies for KRAS-Driven Cancers

The discovery of this compound opens a new therapeutic avenue for cancers driven by the KRAS-G12D mutation, one of the most prevalent and oncogenic KRAS mutations, particularly in deadly cancers like pancreatic ductal adenocarcinoma. nih.govacs.org Prior to this, direct therapeutic agents for KRAS-G12D were nonexistent in the clinic. xiahepublishing.com

The therapeutic strategy embodied by this compound is fundamentally novel because it does not target the protein's active site. Instead, it functions as an allosteric inhibitor that impairs the ability of KRAS-G12D to interact with its downstream effectors. researchgate.netnih.gov Research has shown that this compound disrupts the crucial interaction between K-RasG12D and B-Raf. jetir.org This disruption, in turn, inhibits the hyperactivation of two major downstream signaling cascades: the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway, both of which are critical for the cell proliferation and survival that characterize cancer. researchgate.netnih.gov

The proposed mechanism suggests that this compound preferentially binds to and stabilizes an inactive conformation of KRAS, shifting the equilibrium away from the active, effector-binding state. nih.govjetir.org This approach offers several potential advantages:

Specificity: By targeting a pocket on a specific mutant (G12D), it may offer a window for selective inhibition, sparing wild-type KRAS.

Overcoming Resistance: It provides a new line of attack that could be effective in tumors where other strategies have failed or could be used in combination to prevent resistance.

Future Research Trajectories and Unresolved Questions

Further Structural Characterization of KAL-21404358-KRAS G12D Complexes

A critical next step in the development of this compound is to obtain high-resolution structural data of the compound bound to the KRAS G12D protein. While biochemical and NMR studies have confirmed that this compound binds to the P110 site, detailed crystallographic or cryogenic electron microscopy (cryo-EM) structures are needed. nih.gov These structural insights are paramount for several reasons:

Visualizing the precise binding mode: A high-resolution structure would definitively illustrate the specific molecular interactions between this compound and the amino acid residues within the P110 pocket. nih.gov This includes identifying key hydrogen bonds, hydrophobic interactions, and other forces that stabilize the complex.

Understanding the allosteric mechanism: By comparing the structure of the this compound-bound KRAS G12D with the unbound protein, researchers can gain a deeper understanding of the conformational changes induced by the inhibitor. This will elucidate how binding at the P110 site allosterically affects the switch I and switch II regions, ultimately impairing the protein's interaction with downstream effectors like B-Raf. nih.gov

Guiding rational drug design: Detailed structural information is invaluable for the structure-based design of new analogs with improved properties. nih.gov By understanding the spatial arrangement of the binding pocket, medicinal chemists can rationally modify the this compound scaffold to enhance binding affinity, selectivity, and other pharmacological characteristics.

Investigation of In Vitro Cellular Efficacy in Diverse KRAS G12D Mutant Cell Lines

While initial studies have shown that this compound can disrupt KRAS G12D signaling, its efficacy needs to be systematically evaluated across a broad panel of cancer cell lines harboring the KRAS G12D mutation. researchgate.net This is crucial for determining the potential clinical applications of this inhibitor and for identifying patient populations that are most likely to respond. Future research in this area should include:

A comprehensive panel of cell lines: The inhibitor should be tested against a diverse set of KRAS G12D mutant cell lines derived from various cancer types, including pancreatic, colorectal, and lung cancer, where this mutation is highly prevalent. acs.org This will help to determine if the efficacy of this compound is tissue-specific or broadly applicable.

Correlation with genetic background: The genetic context of the cancer cells, beyond the KRAS G12D mutation, can significantly influence the response to targeted therapies. Therefore, it is important to correlate the in vitro efficacy of this compound with the presence of other co-occurring mutations or alterations in key signaling pathways.

Assessment of downstream signaling: The impact of this compound on key downstream signaling pathways, such as the RAF-MEK-ERK and PI3K-AKT pathways, should be thoroughly investigated in these cell lines to confirm its mechanism of action. nih.govresearchgate.net

ParameterFindingSource
Binding Affinity (KD) 100 µM to K-RasG12D nih.gov
Cellular Activity Impaired K-RasG12D interaction with B-Raf and disrupted RAF-MEK-ERK and PI3K-AKT signaling pathways. nih.govresearchgate.net

Exploration of Resistance Mechanisms to Allosteric KRAS G12D Inhibitors

A significant challenge in targeted cancer therapy is the development of drug resistance. As with other KRAS inhibitors, it is anticipated that cancer cells may develop mechanisms to evade the effects of this compound. ascopubs.orgnih.gov Investigating these potential resistance mechanisms is a proactive and essential step in the development process. Future research should focus on:

In vitro resistance models: Generating cell lines with acquired resistance to this compound through long-term exposure to the compound. These models will be instrumental in identifying the molecular changes that confer resistance.

Genomic and proteomic analyses: Comprehensive analysis of the resistant cell lines to identify genetic mutations, amplifications, or alterations in protein expression that could bypass the inhibitory effects of this compound. This could include secondary mutations in KRAS, upregulation of bypass signaling pathways, or changes in the tumor microenvironment. ascopubs.orgfrontiersin.org

Combination therapy strategies: Based on the identified resistance mechanisms, rational combination therapies can be designed to overcome or prevent resistance. For instance, if resistance is mediated by the activation of a parallel signaling pathway, combining this compound with an inhibitor of that pathway could be a promising strategy. mdpi.comfrontiersin.org

Development of Novel Analogues with Improved Potency and Pharmacological Properties

The initial discovery of this compound serves as a crucial starting point for the development of more potent and drug-like analogs. nih.govnih.gov The lead compound itself has a moderate binding affinity, and there is significant room for improvement. nih.gov The goals of a medicinal chemistry campaign based on the this compound scaffold would be to:

Enhance binding affinity: Through iterative cycles of design, synthesis, and testing, new analogs can be created with improved binding affinity for the P110 site. This could lead to lower effective doses and potentially fewer off-target effects.

Improve pharmacological properties: Beyond potency, it is essential to optimize the pharmacokinetic and pharmacodynamic properties of the compound. This includes improving aqueous solubility, metabolic stability, and oral bioavailability to ensure that the drug can reach its target in the body at therapeutic concentrations. nih.govacs.org

Increase selectivity: While this compound has shown some selectivity for KRAS G12D, further modifications can be made to enhance its selectivity over wild-type KRAS and other related proteins, which could minimize potential side effects. nih.gov

Q & A

Q. How to design a quasi-experimental study comparing this compound with analogs lacking a specific functional group?

  • Methodological Answer : Use propensity score matching to control for confounding variables (e.g., molecular weight, logP). Pair analogs with similar physicochemical properties and assess differences in target engagement via competitive binding assays .

Data Analysis & Theoretical Integration

Q. What methodologies reconcile conflicting computational vs. empirical pharmacokinetic data for this compound?

  • Methodological Answer : Refine QSPR models using experimental ADME data (e.g., Caco-2 permeability, microsomal stability). Apply Bayesian inference to update parameter priors. Cross-check in silico predictions with in vivo pharmacokinetic studies in rodent models .

Q. How to link this compound's phenotypic effects to its molecular targets using systems biology approaches?

  • Methodological Answer : Integrate transcriptomic data (RNA-seq) with chemical proteomics (thermal shift assays). Construct interaction networks using STRING or Cytoscape. Validate hub nodes via siRNA knockdown and rescue experiments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.